molecular formula C36H58MgO6S2 B1615739 Magnesium dodecylbenzenesulfonate CAS No. 27479-45-4

Magnesium dodecylbenzenesulfonate

Cat. No.: B1615739
CAS No.: 27479-45-4
M. Wt: 675.3 g/mol
InChI Key: OQXSVLMHUIVNRJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium dodecylbenzenesulfonate is a chemical compound that belongs to the class of alkylbenzene sulfonates. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, emulsifiers, and dispersants. This compound is particularly notable for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium dodecylbenzenesulfonate can be synthesized through the neutralization of dodecylbenzenesulfonic acid with magnesium hydroxide or magnesium oxide. The reaction typically occurs in an aqueous medium, where the dodecylbenzenesulfonic acid is first dissolved, and then the magnesium compound is added gradually under stirring. The reaction is exothermic and should be controlled to prevent overheating.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent product quality. The raw materials, dodecylbenzenesulfonic acid and magnesium hydroxide, are fed into the reactor at controlled rates. The reaction mixture is then subjected to filtration to remove any unreacted solids, followed by drying to obtain the final product in powder form.

Chemical Reactions Analysis

Types of Reactions

Magnesium dodecylbenzenesulfonate primarily undergoes reactions typical of sulfonates, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of alkylated or functionalized benzene derivatives.

Scientific Research Applications

Magnesium dodecylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

    Biology: The compound is employed in the preparation of biological samples for microscopy and in the extraction of membrane proteins.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.

    Industry: this compound is used in the formulation of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The primary mechanism by which magnesium dodecylbenzenesulfonate exerts its effects is through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, increasing their solubility in water. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion in aqueous environments.

Comparison with Similar Compounds

Magnesium dodecylbenzenesulfonate can be compared with other alkylbenzene sulfonates such as sodium dodecylbenzenesulfonate and calcium dodecylbenzenesulfonate. While all these compounds share similar surfactant properties, this compound is unique in its specific interactions with magnesium ions, which can influence its solubility and reactivity. Additionally, this compound may offer different performance characteristics in applications such as corrosion inhibition and lubrication compared to its sodium and calcium counterparts.

Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Calcium dodecylbenzenesulfonate
  • Potassium dodecylbenzenesulfonate

These compounds are all part of the alkylbenzene sulfonate family and are used in various applications due to their surfactant properties.

Properties

IUPAC Name

magnesium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H30O3S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXSVLMHUIVNRJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58MgO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27479-45-4
Record name Magnesium dodecyl benzene sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, dodecyl-, magnesium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium dodecylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnesium dodecylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Magnesium dodecylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Magnesium dodecylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Magnesium dodecylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Magnesium dodecylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Magnesium dodecylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.